Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate

Description

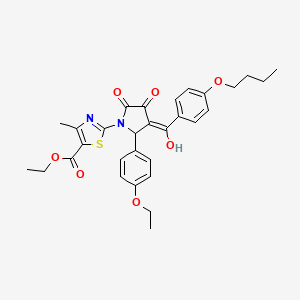

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 617695-28-0) is a heterocyclic organic compound with the molecular formula C₃₀H₃₂N₂O₇S and a molecular weight of 564.7 g/mol . Its structure features a thiazole ring fused with a dihydropyrrole moiety, substituted with a 4-butoxybenzoyl group at position 3, a 4-ethoxyphenyl group at position 2, and an ethyl ester at position 5 of the thiazole ring.

Properties

CAS No. |

617695-28-0 |

|---|---|

Molecular Formula |

C30H32N2O7S |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C30H32N2O7S/c1-5-8-17-39-22-15-11-20(12-16-22)25(33)23-24(19-9-13-21(14-10-19)37-6-2)32(28(35)26(23)34)30-31-18(4)27(40-30)29(36)38-7-3/h9-16,24,33H,5-8,17H2,1-4H3/b25-23- |

InChI Key |

SDYNMZKWBZCRPO-BZZOAKBMSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC)O |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS No. | 609795-37-1 |

| Molecular Formula | C31H34N2O8S |

| Molecular Weight | 594.7 g/mol |

| IUPAC Name | Ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methylthiazole-5-carboxylate |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of functional groups allows it to modulate biological pathways through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation: It may activate or inhibit receptor signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibits several biological activities:

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in preventing cellular damage in various diseases.

Anticancer Properties

Preliminary investigations have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies report its effectiveness against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can reduce the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Study:

- In vitro assays demonstrated that the compound significantly scavenged free radicals, contributing to its protective effects against oxidative damage .

- Anticancer Activity:

- Anti-inflammatory Research:

Comparison with Similar Compounds

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate shares structural similarities with other thiazole derivatives but exhibits unique biological activities due to its specific functional groups.

| Compound | Biological Activity |

|---|---|

| Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-methoxyphenyl)-4-hydroxy...) | Antioxidant, anticancer |

| Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy...) | Moderate anticancer activity |

| Ethyl 2-(3-(4-butoxybenzoyl)-2-(phenyl)-4-hydroxy...) | Limited biological activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a class of molecules characterized by a thiazole-pyrrole hybrid core. Key structural analogs and their differentiating features are summarized below:

Substituent Variations on the Pyrrole Ring

Key Observations:

- Lipophilicity : The target compound’s butoxy and ethoxy groups contribute to high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding : Analog 2’s pyridinyl group introduces a hydrogen-bond acceptor, which could improve target affinity in biological systems.

Computational and Structural Analysis

Bioactivity Insights from Related Compounds

While direct bioactivity data for the target compound is absent in the evidence, structurally related thiazole-pyrrole hybrids exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.